(5-bromofuran-2-yl)[2-(4-methylphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone
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Overview
Description
5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE is a complex organic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromofuran and methylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromofuran Group: This step may involve the bromination of a furan derivative followed by coupling with the thiazolopyridine core.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts acylation reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Due to its potential biological activity, it may be investigated for its effects on various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Other compounds in this class may include 2-(4-Methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine and its derivatives.
Bromofuran Derivatives: Compounds such as 5-bromofuran-2-carboxylic acid and its esters.
Uniqueness
The unique combination of bromofuran and methylphenyl groups in 5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15BrN2O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[2-(4-methylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-2-4-12(5-3-11)17-20-13-8-9-21(10-15(13)24-17)18(22)14-6-7-16(19)23-14/h2-7H,8-10H2,1H3 |
InChI Key |
DMQVMTZBCWRJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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